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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper resuspension and handling of
pre-designed small interfering RNA (siRNA) sets. Adherence to these protocols is critical for
maintaining siRNA integrity and ensuring reproducible results in gene silencing experiments.

Introduction to siRNA Handling

Small interfering RNAs are powerful tools for inducing sequence-specific gene silencing.
Lyophilized pre-designed siRNAs are stable but require careful handling upon resuspension to
prevent degradation by ubiquitous RNases. The following protocols outline the best practices
for storage, resuspension, and quantification of siRNA to ensure optimal performance in your
downstream applications.

Storage of siRNA

Proper storage is crucial for maintaining the stability and functionality of your siRNA.

Table 1: Recommended Storage Conditions for SIRNA
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Storage ] Special
Form Duration . .
Temperature Considerations
For short-term
Lyophilized (Dry) Room Temperature 2-4 weeks[1][2] transport or temporary

storage.

Recommended for
-20°C to -80°C At least 1 year[1][3] long-term storage
upon receipt.

Store in a non-frost-

free freezer. Aliquot to
Resuspended -20°C to -80°C At least 6 months[1][4] avoid more than 4-5

freeze-thaw cycles[1]

[2].

Resuspension of siRNA

This protocol describes the steps to properly resuspend lyophilized siRNA to create a
concentrated stock solution.

Materials Required
o Lyophilized pre-designed siRNA

» Nuclease-free water, 1x TE buffer (10 mM Tris-HCI, pH 7.5, 0.1 mM EDTA), or a
commercially available siRNA resuspension buffer.[1]

» RNase-free barrier pipette tips and microcentrifuge tubes.[5][6]
e Gloves.[5][6]

¢ Microcentrifuge

» Vortexer (optional)

 Orbital shaker (optional)
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Resuspension Protocol

o Pellet the siRNA: Briefly centrifuge the vial containing the lyophilized siRNA at 12,000 rpm
for 1 minute to ensure the entire pellet is at the bottom of the tube.[3][7]

o Add Resuspension Buffer: Carefully add the calculated volume of the chosen RNase-free
resuspension buffer to the vial. The appropriate buffer may depend on the manufacturer's
instructions; some siRNAs are supplied with buffer salts and only require nuclease-free
water.[2][8]

e Dissolve the siRNA: Gently pipette the solution up and down 3-5 times to mix.[7] Avoid
creating bubbles. Alternatively, you can incubate the vial at room temperature for 10-30
minutes with occasional gentle vortexing or on an orbital shaker for 30 minutes.[3][7]

» Final Centrifugation: Briefly centrifuge the vial again to collect the entire volume of the
resuspended siRNA solution at the bottom of the tube.[7]

o Storage: Use the siRNA solution immediately or aliquot it into smaller volumes and store at
-20°C or -80°C.[1][7]

Calculating Resuspension Volume

To achieve a desired stock concentration, use the following formula. A common stock
concentration is 20-100 pM.[1]

Volume of Buffer (uL) = [Amount of siRNA (nmol) / Desired Stock Concentration (umol/L)] *
1,000,000

Example: To create a 50 puM stock solution from 20 nmol of siRNA: Volume of Buffer (uL) = (20
nmol / 50 pumol/L) * 1,000,000 = 400 pL

Table 2: Example Resuspension Volumes for a 20 uM Stock Concentration
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. Volume of Resuspension Final siRNA Concentration
Amount of siRNA (nmol)
Buffer to Add (pL) (uM)
2.5 125 20
5.0 250 20
10.0 500 20
20.0 1000 20

Quality Control: Quantification of Resuspended
siRNA

After resuspension, it is recommended to verify the siRNA concentration using UV
spectrophotometry.

Protocol for UV Spectrophotometry

 Dilute a small aliquot of the resuspended siRNA stock in the same buffer used for
resuspension.

o Measure the absorbance at 260 nm (A260) using a spectrophotometer.

o Calculate the siRNA concentration. For a typical 21-mer siRNA duplex, an absorbance
(A260) of 1 OD is equivalent to approximately 3 nmol or 40 ug.[1] The average molecular
weight of a 21-mer siRNA duplex is approximately 13,300 g/mol .[1][2]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for using siRNA and the
general mechanism of RNA interference.
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Caption: A typical experimental workflow for siRNA-mediated gene silencing.
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Caption: The RNA interference (RNAI) signaling pathway.

General Guidelines for siRNA Transfection

While specific protocols vary by cell type and transfection reagent, the following are general
steps for a successful siRNA transfection experiment.
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Materials

o Resuspended siRNA stock solution (e.g., 20 uM)

Transfection reagent (e.g., Lipofectamine™ RNAIMAX)[3]

Reduced-serum medium (e.g., Opti-MEM™)[3]

Appropriate cell culture plates and media

Healthy, subconfluent cells (60-80% confluency)[9][10]

Transfection Protocol (Example for a 24-well plate)

o Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach
the desired confluency on the day of transfection.

o Complex Preparation:
o For each well, dilute 20 pmol of siRNA in 50 pL of reduced-serum medium.[11] Mix gently.

o In a separate tube, dilute 1 pL of Lipofectamine™ 2000 in 50 pL of reduced-serum
medium.[11] Mix gently and incubate for 5 minutes at room temperature.

o Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate
for 5-20 minutes at room temperature to allow for complex formation.[3][11]

e Transfection:

o Remove the growth medium from the cells and wash once with transfection medium if
recommended by the protocol.[9][10]

o Add the siRNA-lipid complexes to the cells.
o Add antibiotic-free cell culture medium to the desired final volume.

e Incubation and Analysis:
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o Incubate the cells at 37°C in a CO2 incubator for 24-96 hours.[11] The medium may be
changed after 4-6 hours.[11]

o After the incubation period, harvest the cells and analyze for gene knockdown by qPCR,
Western blot, or another appropriate method.

Table 3: Recommended Reagent Volumes for Different Plate Formats

Surface Area Amount of Transfection Final Volume
Plate Format .
(cm?) siRNA (pmol) Reagent (pL) (mL)
96-well 0.32 1-5 0.3 0.1
24-well 1.9 5-25 1.5 0.5
6-well 9.6 25-50 7.5 2.0

Note: These are starting recommendations. Optimal conditions for sSIRNA concentration and
transfection reagent volume should be determined experimentally for each cell line.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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